molecular formula C8H8ClFOZn B13904253 5-Fluoro-2-methoxybenzylzinc chloride

5-Fluoro-2-methoxybenzylzinc chloride

Cat. No.: B13904253
M. Wt: 240.0 g/mol
InChI Key: HNGKMTUNPRMZPX-UHFFFAOYSA-M
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Description

5-Fluoro-2-methoxybenzylzinc chloride: (MFCD11226468) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-methoxybenzylzinc chloride typically involves the reaction of 5-fluoro-2-methoxybenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxybenzylzinc chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-2-methoxybenzylzinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxybenzylzinc chloride involves the transfer of the benzyl group to a substrate in the presence of a catalyst. The zinc moiety acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

    5-Fluoro-2-methoxybenzylmagnesium chloride: Similar in structure but uses magnesium instead of zinc.

    5-Fluoro-2-methoxybenzyl lithium: Another similar compound with lithium as the metal center.

Uniqueness: 5-Fluoro-2-methoxybenzylzinc chloride is unique due to its specific reactivity and selectivity in cross-coupling reactions. The use of zinc provides distinct advantages in terms of reaction conditions and product yields compared to other metal-based reagents .

Properties

Molecular Formula

C8H8ClFOZn

Molecular Weight

240.0 g/mol

IUPAC Name

chlorozinc(1+);4-fluoro-2-methanidyl-1-methoxybenzene

InChI

InChI=1S/C8H8FO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HNGKMTUNPRMZPX-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+]

Origin of Product

United States

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